3'-Azetidinomethyl-4-chloro-3-fluorobenzophenone

Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C17H15ClFNO and exhibits a molecular weight of 303.761 grams per mole. The compound is systematically identified by the Chemical Abstracts Service registry number 898771-83-0, establishing its unique chemical identity within the global chemical database system. The International Union of Pure and Applied Chemistry nomenclature for this compound is 3-(1-azetidinylmethyl)phenylmethanone, which precisely describes the structural arrangement of functional groups within the molecular framework.

The compound exists under several synonymous designations that reflect different naming conventions and structural interpretations. Alternative nomenclature includes 3'-azetidin-1-ylmethyl-4-chloro-3-fluorobenzophenone and [3-(azetidin-1-ylmethyl)phenyl]-(4-chloro-3-fluorophenyl)methanone. The Molecular Design Limited number MFCD03842092 provides an additional identifier for database management and chemical inventory systems. These multiple naming conventions reflect the compound's complex structural features and the various approaches used to describe its molecular architecture systematically.

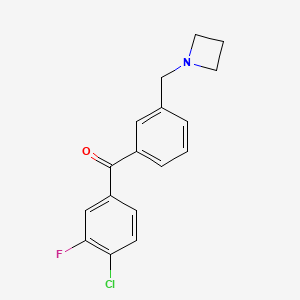

The structural composition features a central carbonyl group connecting two aromatic ring systems, with one ring bearing an azetidinomethyl substituent at the meta position and the other ring containing both chloro and fluoro substituents. The azetidine moiety contributes a four-membered saturated nitrogen heterocycle attached via a methylene linker, while the halogen substitutions occur at the 4-chloro and 3-fluoro positions on the second phenyl ring. This precise arrangement of functional groups creates a unique molecular fingerprint that distinguishes this compound from other benzophenone derivatives.

Table 1: Chemical Identifiers and Properties

| Property | Value |

|---|---|

| Molecular Formula | C17H15ClFNO |

| Molecular Weight | 303.761 g/mol |

| Chemical Abstracts Service Registry Number | 898771-83-0 |

| International Union of Pure and Applied Chemistry Name | 3-(1-azetidinylmethyl)phenylmethanone |

| Molecular Design Limited Number | MFCD03842092 |

| Monoisotopic Mass | 303.082620 |

| ChemSpider Identification | 21399583 |

Historical Context in Benzophenone Derivative Research

The development of benzophenone derivatives as pharmaceutically relevant compounds has evolved significantly over the past several decades, with researchers recognizing the inherent versatility of the benzophenone scaffold for medicinal chemistry applications. Benzophenone derivatives represent an important class of organic compounds that have found widespread application as ultraviolet filters, with their ability to absorb in both ultraviolet-A and ultraviolet-B ranges making them particularly valuable for sunscreen formulations. The structural, electronic, and spectral properties of benzophenone derivatives have been extensively studied using density functional theory and time-dependent density functional theory methods, revealing that the main electronic transitions in the ultraviolet-A and ultraviolet-B range present π → π* character, with the major transition being highest occupied molecular orbital → lowest unoccupied molecular orbital.

Research into benzophenone derivatives has demonstrated their significant potential as antimicrobial agents, with studies showing that benzophenone hybridized with azetidinone moiety exhibits notable antimicrobial and antifungal activities. The integration of azetidine functionality into benzophenone structures represents a strategic approach to enhance biological activity, as four-membered heterocycles have gained considerable attention in organic synthesis and medicinal chemistry applications. Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry, with their unique structural properties contributing to enhanced biological activity profiles.

The historical progression of benzophenone derivative research has revealed that these compounds possess remarkable structural diversity and excellent biological activity profiles. More than 300 biologically active benzophenone derivatives have been identified, sharing a common phenol-carbonyl-phenol skeleton while exhibiting diverse therapeutic properties including antitumor, anti-inflammatory, and antidiabetic activities. Several analogues of benzophenones are currently under clinical investigation, with Combretastatin A-4 being particularly well-known for its antiangiogenic effects and ongoing clinical trial evaluations. The association of benzophenones with heterocyclic analogues has demonstrated enhanced therapeutic potential compared to benzophenone compounds alone, leading to increased research focus on hybrid molecular architectures.

Recent investigations have expanded the understanding of benzophenone derivatives in the context of neurodegenerative diseases, particularly Alzheimer's disease treatment. Benzophenone derivatives have shown promise as potential inhibitors of presenilin proteins, which play crucial roles in Alzheimer's disease pathology. The incorporation of indole, oxadiazole, and benzimidazole nuclei with benzophenone structures in therapeutic agents has established these hybrid compounds as essential anchors for new pharmacophore development. This historical context demonstrates the evolutionary trajectory of benzophenone derivative research from simple ultraviolet filtering applications to sophisticated medicinal chemistry targets.

Academic Significance of Structural Features

The structural architecture of this compound incorporates several academically significant molecular features that contribute to its potential biological activity and synthetic utility. The presence of the azetidine ring system represents a particularly important structural element, as azetidines have emerged as privileged scaffolds in medicinal chemistry due to their unique geometric and electronic properties. The four-membered azetidine ring exhibits considerable ring strain, which influences both its reactivity profile and conformational preferences, potentially enhancing interactions with biological targets through improved binding geometries.

The strategic placement of halogen substituents on the benzophenone framework provides multiple opportunities for fine-tuning biological activity and pharmacokinetic properties. The chloro substituent at the 4-position introduces electron-withdrawing character while providing a site for potential metabolic transformation, whereas the fluoro substituent at the 3-position contributes to enhanced metabolic stability and altered electronic distribution throughout the aromatic system. Research has demonstrated that the position of substituents on benzophenone derivatives significantly influences their absorption characteristics, with para substitution leading to absorption in the ultraviolet-B range while ortho substitution results in absorption in the ultraviolet-A spectral region.

The benzophenone core structure itself contributes significant academic interest due to its role as a versatile pharmacophore. Recent research has demonstrated that benzophenone-diketopiperazine-type compounds can function as potent antimicrotubule agents, with the benzophenone moiety providing crucial recognition elements for tubulin binding. The development of benzophenone-diketopiperazine derivatives has shown that the benzophenone structure enhances potency through strong interactions with tubulin molecules, highlighting the importance of this structural feature for biological activity. These findings demonstrate that benzophenone derivatives can serve as effective scaffolds for developing compounds with diverse therapeutic applications.

The combination of azetidine functionality with strategically positioned halogens on the benzophenone framework creates opportunities for exploring structure-activity relationships in medicinal chemistry applications. The azetidinomethyl substituent provides a basic nitrogen center that can engage in hydrogen bonding interactions and electrostatic interactions with biological targets, while the methylene linker offers conformational flexibility that may be crucial for optimal target binding. The academic significance of these structural features lies in their potential to serve as templates for rational drug design approaches, where systematic modification of individual structural elements can lead to optimized biological activity profiles.

Table 2: Structural Feature Analysis

| Structural Feature | Academic Significance | Potential Impact |

|---|---|---|

| Azetidine Ring | Four-membered heterocycle with unique strain properties | Enhanced binding geometry and reactivity |

| Benzophenone Core | Versatile pharmacophore with established biological activity | Tubulin binding and antimicrotubule effects |

| 4-Chloro Substituent | Electron-withdrawing halogen with metabolic implications | Modulated electronic properties and stability |

| 3-Fluoro Substituent | Metabolically stable halogen with electronic effects | Enhanced stability and altered absorption properties |

| Methylene Linker | Conformational flexibility between aromatic and heterocyclic systems | Optimized binding conformations |

The investigation of benzophenone derivatives has revealed their importance as potential therapeutic agents for various diseases, including cancer and neurodegenerative disorders. Studies have shown that certain benzophenone compounds exhibit strong antitumor activity against multiple cancer cell lines, with some derivatives displaying inhibitory activity in the submicromolar range. The molecular mechanisms underlying these activities involve complex interactions with multiple biological targets, including protein kinases and cellular signaling pathways that regulate cell proliferation and apoptosis. The academic significance of these findings extends to the development of new therapeutic approaches for cancer treatment, where benzophenone derivatives may serve as lead compounds for further optimization.

Properties

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-(4-chloro-3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO/c18-15-6-5-14(10-16(15)19)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAXXFCHXQSSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643263 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-83-0 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-chloro-3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

General Synthesis

The synthesis of 3'-Azetidinomethyl-4-chloro-3-fluorobenzophenone typically begins with the reaction of 3-chloro-4-fluorobenzophenone with azetidine in the presence of a suitable base. Common bases include potassium carbonate or sodium hydroxide , which facilitate nucleophilic substitution reactions. The reaction is often carried out in organic solvents such as dichloromethane (DCM) or toluene under inert atmospheric conditions to prevent side reactions.

Reaction Conditions:

- Temperature: Room temperature to slightly elevated temperatures (25–50°C).

- Solvent: Dichloromethane or Toluene.

- Atmosphere: Nitrogen or Argon to maintain an inert environment.

- Time: 6–12 hours depending on the specific reagents and conditions.

Multi-Step Synthesis

An alternative method involves a multi-step process starting with the preparation of the benzophenone core via Friedel-Crafts acylation using fluorobenzoyl chloride and subsequent reaction with azetidine derivatives under anhydrous conditions. This approach is often used in research settings where high-purity products are required.

Reaction Steps:

- Friedel-Crafts acylation to form benzophenone derivatives.

- Introduction of azetidine using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) or DCC (Dicyclohexylcarbodiimide).

- Purification using chromatography techniques such as HPLC.

Industrial Production Methods

Continuous Flow Reactors

For large-scale production, continuous flow reactors are employed to ensure consistent quality and yield. These systems allow precise control over reagent addition, temperature, and reaction time, improving efficiency and scalability.

Features:

- Automated reagent addition.

- Temperature control within ±0.5°C.

- High throughput with minimal waste generation.

Purification Techniques

Advanced purification methods such as high-performance liquid chromatography (HPLC) are used to achieve high-purity products suitable for pharmaceutical applications.

Reaction Analysis

Types of Reactions

The compound undergoes various chemical transformations during synthesis:

- Nucleophilic Substitution: Replacement of halogen atoms with azetidine.

- Oxidation: Formation of ketones from intermediate alcohols.

- Reduction: Conversion of nitro groups to amino groups in precursor molecules.

Common Reagents

| Reaction Type | Reagents | Solvent |

|---|---|---|

| Nucleophilic Substitution | Sodium hydroxide, Potassium carbonate | Dichloromethane |

| Oxidation | Potassium permanganate, Chromium trioxide | Acetic acid |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Tetrahydrofuran |

Data Table: Key Parameters for Synthesis

| Parameter | Value |

|---|---|

| Molecular Formula | C17H15ClFNO |

| Molecular Weight | 303.8 g/mol |

| Melting Point | 47–49°C |

| Solubility | Soluble in organic solvents like DCM and Toluene |

| Reaction Temperature | 25–50°C |

| Reaction Time | 6–12 hours |

Research Insights

Challenges:

- Ensuring high yield while minimizing by-products such as unreacted azetidine or benzophenone derivatives.

- Controlling reaction heat during large-scale production to prevent decomposition.

Innovations:

Recent advancements include the use of automated systems for reagent addition and temperature control, as well as novel catalysts that improve reaction efficiency without requiring exotic materials.

Chemical Reactions Analysis

Types of Reactions

3’-Azetidinomethyl-4-chloro-3-fluorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzophenone derivatives.

Scientific Research Applications

3’-Azetidinomethyl-4-chloro-3-fluorobenzophenone has several scientific research applications, including:

Chemistry: Used as a synthetic building block for the preparation of more complex molecules.

Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized as a plant growth regulator and in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-4-chloro-3-fluorobenzophenone involves its interaction with specific molecular targets. In photodynamic therapy, the compound acts as a photosensitizer, absorbing light and transferring energy to molecular oxygen, generating reactive oxygen species that can damage cellular components. In plant growth regulation, the compound may interact with plant hormones or signaling pathways to influence growth and development.

Comparison with Similar Compounds

Target Compound:

- 3'-Azetidinomethyl-4-chloro-3-fluorobenzophenone Substituents: Azetidinomethyl (3'), Cl (4), F (3). Key Features: Rigid azetidine ring, halogenated aromatic system.

Comparable Compounds:

4-Chloro-3',4'-dimethoxybenzophenone (CymitQuimica) Substituents: Cl (4), OCH₃ (3', 4'). Key Features: Electron-donating methoxy groups enhance π-conjugation but reduce electrophilicity compared to halogens .

4-Acetamido-3-bromoacetophenone (Biopharmacule) Substituents: Acetamido (4), Br (3). Key Features: Amide group increases hydrophilicity; bromine offers heavy-atom effects for crystallography .

4-Benzyloxy-3-chlorophenylboronic acid (Biopharmacule)

- Substituents: Benzyloxy (4), Cl (3), B(OH)₂ (aromatic).

- Key Features: Boronic acid enables Suzuki-Miyaura coupling; benzyloxy group introduces steric bulk .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Key Substituent Effects |

|---|---|---|---|---|

| This compound | ~323.7 | 2.8 | <1 (DMSO) | Azetidine: Low solubility; Halogens: Increased lipophilicity |

| 4-Chloro-3',4'-dimethoxybenzophenone | ~290.7 | 2.1 | 5–10 (DMSO) | Methoxy: Higher solubility vs. halogens |

| 4-Acetamido-3-bromoacetophenone | ~286.5 | 1.5 | 10–20 (DMSO) | Acetamido: Enhanced aqueous solubility |

| 4-Benzyloxy-3-chlorophenylboronic acid | ~280.5 | 3.0 | <1 (Water) | Benzyloxy: High steric hindrance |

Note: Data extrapolated from structural analogs; experimental validation is required.

Biological Activity

3'-Azetidinomethyl-4-chloro-3-fluorobenzophenone is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the benzophenone family and is characterized by the presence of an azetidine ring, which may enhance its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes:

- Azetidine Ring : A four-membered saturated nitrogen-containing ring that may influence the compound's biological interactions.

- Chlorine and Fluorine Substituents : These halogens can affect the compound's reactivity and binding affinity to various biomolecules.

Mechanisms of Biological Activity

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This could be relevant in the context of antimicrobial or anticancer applications.

- Photosensitization : As a photosensitizer, it can absorb light and generate reactive oxygen species (ROS), leading to cellular damage, which is a mechanism utilized in photodynamic therapy for cancer treatment.

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial effects, although specific data on this compound are still emerging.

Antimicrobial Activity

Research indicates that compounds similar to this compound have shown promising antimicrobial activity against various pathogens. For instance, studies on related benzophenones have demonstrated effectiveness against resistant strains of bacteria, such as Staphylococcus aureus and Klebsiella pneumoniae.

| Compound | Target Pathogen | Mechanism of Action |

|---|---|---|

| Benzophenone derivatives | Staphylococcus aureus | Inhibition of cell wall biosynthesis |

| Fluorinated analogs | Klebsiella pneumoniae | Disruption of nucleic acid synthesis |

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the potential of this compound as an anticancer agent. Common methodologies include:

- MTT Assay : Measures cell viability based on metabolic activity.

- Colony Formation Assay : Evaluates the ability of cells to proliferate after treatment.

These assays help determine the compound's effectiveness against various tumor cell lines.

Case Studies

- Photodynamic Therapy Application : A study explored the use of this compound in photodynamic therapy, highlighting its ability to generate ROS upon light activation, which induced apoptosis in cancer cells.

- Antimicrobial Efficacy : Another investigation focused on its antimicrobial properties, demonstrating significant inhibition of bacterial growth in vitro against multiple strains, suggesting potential for development as a therapeutic agent.

Conclusion and Future Directions

The biological activity of this compound presents exciting possibilities for drug development in antimicrobial and anticancer therapies. However, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- Detailed mechanistic studies to understand how this compound interacts with specific biomolecular targets.

- Clinical trials to evaluate its safety and efficacy in humans.

- Exploration of its potential as a lead compound for synthesizing new derivatives with enhanced biological activities.

Q & A

Q. What are the key structural features of 3'-azetidinomethyl-4-chloro-3-fluorobenzophenone, and how do they influence its reactivity?

The compound contains a benzophenone core substituted with a chloro group at position 4, a fluoro group at position 3, and an azetidinomethyl group at position 3'. The electron-withdrawing nature of chlorine and fluorine increases electrophilicity at the ketone group, while the azetidine ring introduces steric hindrance and potential for hydrogen bonding. These features impact its reactivity in nucleophilic substitution or cross-coupling reactions .

Methodological Insight : Use computational tools (e.g., DFT calculations) to map electron density distribution and predict reactive sites. Pair with experimental validation via NMR or X-ray crystallography to confirm stereoelectronic effects.

Q. How can researchers verify the purity of synthesized this compound?

Purity can be assessed using:

- HPLC : Quantify impurities at 254 nm (aromatic absorption).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ or [M–Cl]+ fragments).

- Elemental Analysis : Validate %C, %H, and %N against theoretical values. Refer to purification techniques in similar benzophenone derivatives, such as recrystallization in ethanol/water mixtures or flash chromatography on silica gel .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, azetidine protons at δ 3.0–4.0 ppm) .

- FTIR : Detect carbonyl stretches (~1680 cm⁻¹) and C–F vibrations (~1100 cm⁻¹) .

- UV-Vis : Monitor π→π* transitions in the benzophenone moiety (~280 nm) for photostability studies .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound to improve yield?

Comparative Synthetic Routes :

Q. How do conflicting data on bioactivity across studies arise, and how can they be resolved?

Discrepancies in bioactivity (e.g., anticancer vs. anti-inflammatory results) may stem from:

- Assay Conditions : Variations in cell lines (HeLa vs. MCF-7), solvent (DMSO vs. ethanol), or concentration ranges .

- Metabolic Stability : Fluorine substitution can alter pharmacokinetics, impacting in vivo vs. in vitro results . Resolution : Perform dose-response curves across multiple models and validate using orthogonal assays (e.g., enzymatic inhibition vs. cell viability).

Q. What strategies mitigate toxicity concerns during preclinical evaluation?

- Structural Modifications : Replace the chloro group with a less toxic trifluoromethyl group to reduce off-target effects .

- Prodrug Design : Mask the ketone group as an ester to improve solubility and reduce hepatic toxicity .

- In Silico Toxicity Prediction : Use tools like EPA DSSTox to flag structural alerts (e.g., mutagenic potential of aryl chlorides) .

Q. How can researchers leverage this compound as a building block for complex molecules?

The azetidine ring and halogenated aromatic system enable:

- Peptide Conjugation : Click chemistry (e.g., CuAAC) with propargyl-modified peptides.

- Ligand Design : Coordinate transition metals (e.g., Pd or Ru) for catalytic applications . Example : Couple with 4-(3-chloro-4-fluorophenyl)benzoic acid via amide bonds to create protease inhibitors .

Data Contradiction Analysis

Q. Why do computational predictions of binding affinity sometimes conflict with experimental results?

- Force Field Limitations : Standard models poorly handle fluorine’s electronegativity or azetidine’s ring strain .

- Solvent Effects : Implicit solvent models (e.g., GB/SA) may underestimate hydrophobic interactions in aqueous media. Solution : Combine MD simulations with explicit solvent models and validate via SPR or ITC binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.